molecular formula C19H23BrN2O5S B7501838 1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B7501838
M. Wt: 471.4 g/mol
InChI Key: UMEKYVWSXJSLJS-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP was initially developed as an anti-parasitic drug, but later it was found to have psychoactive properties. Due to its stimulant effects, BZP has gained popularity as a recreational drug. However,

Mechanism of Action

The exact mechanism of action of BZP is not fully understood, but it is believed to act mainly as a dopamine and serotonin reuptake inhibitor. BZP also has affinity for adrenergic receptors, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
BZP has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which leads to its stimulant effects. BZP also increases heart rate, blood pressure, and body temperature. Long-term use of BZP has been associated with neurotoxicity and cardiovascular complications.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure. BZP is also readily available and inexpensive. However, BZP has limitations as a research tool, particularly due to its psychoactive properties. The stimulant effects of BZP may interfere with experimental outcomes and may also pose a risk to researchers handling the compound.

Future Directions

There are several possible future directions for research on BZP. One area of interest is the development of BZP derivatives with improved therapeutic properties and reduced side effects. Another area of research is the investigation of the neurotoxic effects of BZP and the underlying mechanisms. Additionally, further studies are needed to determine the safety and efficacy of BZP as an anti-inflammatory, anti-cancer, and anti-viral agent.
Conclusion:
In conclusion, BZP is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties. BZP acts as a dopamine and serotonin reuptake inhibitor and has stimulant effects. While BZP has advantages as a research tool, its psychoactive properties pose limitations. Future research on BZP should focus on the development of derivatives with improved therapeutic properties and the investigation of its neurotoxic effects.

Synthesis Methods

BZP can be synthesized in various ways, but the most common method involves the reaction of piperazine with 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 4-methoxybenzyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting product is then purified by crystallization or chromatography.

Scientific Research Applications

BZP has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. BZP has been shown to inhibit the growth of cancer cells in vitro, and it has also been found to reduce the production of pro-inflammatory cytokines in animal models of inflammation. BZP has also been investigated for its potential use as an anti-viral agent, particularly against HIV and herpes simplex virus.

properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23BrN2O5S/c1-25-15-6-4-14(5-7-15)21-8-10-22(11-9-21)28(23,24)19-13-17(26-2)16(20)12-18(19)27-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMEKYVWSXJSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine

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